molecular formula C26H20Br2N2Ni B8251369 Dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline

Dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline

Cat. No.: B8251369
M. Wt: 579.0 g/mol
InChI Key: CXTRORWQLUYENR-UHFFFAOYSA-L
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Description

Dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline is a coordination compound that features a nickel center coordinated to two bromine atoms and a ligand known as 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline. This ligand is a derivative of 1,10-phenanthroline, which is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions. The compound is notable for its applications in materials science, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline typically involves the reaction of nickel(II) bromide with 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the nickel center. The mixture is heated to facilitate the formation of the complex, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, and the purification process may involve multiple recrystallization steps to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, amines, and other ligands that can coordinate to the nickel center. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile, under inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted nickel complexes, while redox reactions can produce nickel complexes with different oxidation states .

Scientific Research Applications

Dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline exerts its effects involves the coordination of the nickel center to various ligands. This coordination alters the electronic properties of the nickel center, enabling it to participate in various catalytic and redox processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or electronic device fabrication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline is unique due to the presence of the nickel center, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications such as catalysis and optoelectronics, where the metal center plays a crucial role in the compound’s functionality .

Properties

IUPAC Name

dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2.2BrH.Ni/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17;;;/h3-16H,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTRORWQLUYENR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Br2N2Ni
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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